2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2,4-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-10-7-5-3-4-6-8(7)15(13,14)11(2)9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOXTPNZCHRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650239 | |
| Record name | 2,4-Dimethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13338-03-9 | |
| Record name | 2,4-Dimethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 2-Mercaptoaniline with Acid Chlorides
The foundational synthesis involves condensing 2-mercaptoaniline with methyl-substituted acid chlorides. The reaction proceeds via nucleophilic acyl substitution, forming a thioamide intermediate that undergoes cyclization under oxidative conditions.
Key Reaction Scheme:
Subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) introduces the 1,1-dioxide functionality, while intramolecular cyclization forms the thiadiazine ring.
Optimization Parameters:
Cyclization and Oxidation Steps
Post-cyclization, the intermediate undergoes regioselective methylation at the N2 and N4 positions using methyl iodide (MeI) and sodium hydride (NaH) as a base.
Critical Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Methylation (N2) | MeI, NaH, DMF | 0°C → rt, 6h | 78 |
| Oxidation | m-CPBA, DCM | rt, 12h | 92 |
| Final Cyclization | K₂CO₃, DMF | 80°C, 24h | 65 |
This multistep approach achieves an overall yield of 46%, with purity >95% after silica gel chromatography.
Solid-Phase Synthesis Approaches
Polymer-Supported Synthesis
Recent advancements utilize resin-bound intermediates to streamline purification and enable combinatorial diversification. The method involves:
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Resin Functionalization : Wang resin is derivatized with Fmoc-protected serine or alanine.
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N-Sulfonylation : Treatment with 4-nitrobenzenesulfonyl chloride (4-Nos-Cl) introduces the sulfonamide group.
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Mitsunobu Alkylation : Glycolaldehyde dimethyl acetal couples via Mitsunobu conditions (PPh₃, DIAD) to install the methyl substituents.
Advantages:
-
Stereoselectivity : Achieves >99% enantiomeric excess (ee) at the 11a position.
-
Scalability : Parallel synthesis generates derivatives for structure-activity relationship (SAR) studies.
Tandem N-Sulfonyl Iminium Ion Cyclization
A pivotal innovation involves generating N-sulfonyl iminium ions on solid supports, which undergo cyclization and nucleophilic trapping to form the thiadiazine core.
Reaction Sequence:
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Iminium Formation : SnCl₂·2H₂O reduces nitro groups to amines, facilitating iminium ion generation.
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Cyclization : Intramolecular attack by the sulfonamide nitrogen forms the bicyclic structure.
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Methylation : Quenching with methyl Grignard reagents introduces the 2,4-dimethyl groups.
Performance Metrics:
| Parameter | Value |
|---|---|
| Cyclization Efficiency | 89% |
| Methylation Yield | 91% |
| Purity (HPLC) | 98% |
Industrial Production Methods
Scale-Up Considerations
Industrial synthesis prioritizes cost-effectiveness and minimal waste. Key adaptations include:
Catalytic Optimization
Case Study: Nickel-Catalyzed Methylation
A breakthrough method employs Ni(COD)₂/1,10-phenanthroline to catalyze C–H methylation, bypassing traditional alkylation:
Benefits:
Purification and Characterization Techniques
Chromatographic Methods
Chemical Reactions Analysis
Photochemical Ring Contraction
The compound undergoes UV-light-mediated oxidative ring contraction in the presence of molecular oxygen (¹O₂), forming 1,2,5-thiadiazol-3(2H)-one 1-oxides. This reaction proceeds via a [3+2] cycloaddition with ¹O₂, generating an endoperoxide intermediate that collapses into the contracted product .
Key Data:
| Reaction Conditions | Product | Yield | Selectivity |
|---|---|---|---|
| UV light (350 nm), O₂, acetone, 24h | 1,2,5-thiadiazol-3(2H)-one 1-oxide | Quantitative | Single isomer |
Mechanistic studies using CASPT2 calculations confirm a two-step pathway:
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Endoperoxide formation via [3+2] cycloaddition (ΔG = +7.4 kcal/mol).
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Ring contraction through O–O bond cleavage and C–N bond formation (ΔG = +21.7 kcal/mol) .
Nucleophilic Substitution
The sulfonyl group (1,1-dioxide) participates in nucleophilic displacement reactions under basic conditions. For example, treatment with amines or alkoxides replaces the sulfonyl oxygen with nucleophiles.
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| K₂CO₃, R-NH₂ (primary amine), DMF, 80°C | 12h | N-substituted thiadiazine | 34–91% |
This reactivity enables structural diversification for pharmacological optimization.
Hydrolysis and Ring Opening
Under acidic or alkaline hydrolysis, the thiadiazinone ring undergoes cleavage:
Acidic Hydrolysis (HCl, H₂O, reflux):
-
Produces 2-aminobenzenesulfonamide derivatives via C–N bond scission.
Alkaline Hydrolysis (NaOH, EtOH): -
Yields sulfonic acid derivatives with complete ring degradation.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify aromatic substituents:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl-thiadiazine | 45–78% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | N-aryl derivatives | 62% |
These reactions retain the thiadiazine core while introducing functional groups for enhanced bioactivity.
Oxidation and Reduction
Oxidation:
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The methyl groups resist further oxidation under standard conditions (KMnO₄, CrO₃), preserving the core structure .
Reduction (H₂/Pd-C): -
Selectively reduces the sulfonyl group to a sulfide (-S-), altering electronic properties .
Cyclization Reactions
Heating with orthoesters or acyl chlorides induces cyclization to form polycyclic systems:
| Reagent | Product | Application |
|---|---|---|
| Ethyl orthoacetate | Benzo-fused quinazolinones | Kinase inhibitor scaffolds |
| Acetyl chloride | Thiadiazino[3,4-b]azepinones | Anticancer lead compounds |
These transformations exploit the compound’s rigidity to generate bioactive heterocycles .
Comparative Reactivity Table
| Reaction Type | Conditions | Key Functional Group | Outcome |
|---|---|---|---|
| Photochemical | UV/O₂ | Thiadiazine ring | Ring contraction |
| Nucleophilic | Base/Nu⁻ | Sulfonyl group | Functionalization |
| Hydrolysis | Acid/Base | Thiadiazinone ring | Degradation |
| Coupling | Pd catalysis | Aromatic C–H | Diversification |
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is in medicinal chemistry. Research has shown that derivatives of this compound exhibit potent inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cancer signaling pathways. For example:
- Certain derivatives have demonstrated IC50 values as low as 8.4 nM for PI3Kδ inhibition while maintaining selectivity over other isoforms like PI3Kα and PI3Kβ .
- The selectivity for PI3Kδ is crucial for minimizing side effects while maximizing therapeutic efficacy .
Biological Activities
The compound also exhibits various biological activities:
- Antimicrobial Properties : Studies have indicated that derivatives possess antimicrobial properties against various pathogens.
- Anticancer Activity : The ability to inhibit specific kinases suggests potential applications in cancer therapy .
Industrial Applications
In addition to medicinal uses, this compound finds applications in the production of dyes and other industrial chemicals due to its unique chemical properties .
Case Study 1: PI3Kδ Inhibition
A notable study evaluated various derivatives of the compound for their effectiveness as PI3Kδ inhibitors. The most potent derivatives demonstrated selectivity ratios exceeding 60-fold against other isoforms like PI3Kα and PI3Kβ . This selectivity highlights the potential for developing targeted cancer therapies with reduced side effects.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound's derivatives against a range of bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in increased excretion of sodium, chloride, and water . This mechanism is similar to that of other thiazide diuretics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in BTD Derivatives
Key Compounds :
- 7-Chloro-4-methyl-BTD (C₈H₆Cl₂N₂O₃S): Chloro and methyl substituents enhance electrophilicity, improving CA inhibition. Demonstrated 74% yield in NaOMe-mediated cyclization .
- Synthesized via Suzuki coupling (74% yield) .
- 2,4-Dimethyl-BTD : Methyl groups at positions 2 and 4 likely enhance metabolic stability and membrane permeability compared to halogenated analogs .
Ring System Modifications
Benzo[b] vs. Benzo[e] Fusion
- Benzo[b][1,4]thiazine-1,1-dioxides (e.g., compound 3 in ): The thiazine ring is fused at the [b] position, altering electronic distribution. These compounds exhibit antibacterial properties but lower CA selectivity compared to BTDs .
- Pyrido-Thiadiazinones (e.g., 4-(3-methylphenyl)-pyrido-BTD): Replacement of benzene with pyridine introduces nitrogen, enhancing solubility and hydrogen-bonding capacity. Used as intermediates in diuretics like torsemide .
Pyrazolo-Thiadiazine Dioxides
- Demonstrates regioselective N-alkylation (81–86% yields) for antibiotic development .
Biological Activity
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 126275-73-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused benzene and thiadiazine structure, which contributes to its unique chemical properties and potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.25 g/mol. Its structure is characterized by the presence of a thiadiazine ring and a 1,1-dioxide functional group that enhances its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various strains of Mycobacterium tuberculosis, including those resistant to standard treatments like rifampicin and isoniazid. The inhibition of carbonic anhydrases (CAs) in M. tuberculosis is a key mechanism through which these compounds exert their effects .
Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)
One notable biological activity of this compound is its ability to inhibit PI3Kδ, an enzyme involved in several signaling pathways related to cancer and immune responses. Certain derivatives have demonstrated IC50 values as low as 8.4 nM for PI3Kδ inhibition while maintaining selectivity over other isoforms such as PI3Kα and PI3Kβ.
Diuretic Effects
The compound also exhibits diuretic properties by inhibiting active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter. This mechanism leads to increased excretion of sodium, chloride, and water.
The mechanism of action for 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one involves interactions with specific molecular targets within biological pathways. For instance:
- Carbonic Anhydrase Inhibition : These compounds bind to the active sites of β-class carbonic anhydrases in M. tuberculosis, disrupting their function and contributing to antimicrobial activity .
- PI3Kδ Pathway Modulation : The selective inhibition of PI3Kδ affects downstream signaling pathways crucial for cell proliferation and survival in cancer cells.
Case Studies
Q & A
Basic Research Question
- Cell line selection : Use cancer models like MDA-MB-231 (breast) or HCT-116 (colon) under normoxic/hypoxic conditions to assess tumor specificity .
- Dose-response assays : Test concentrations from 0.1–50 µM over 48–72 hours to calculate IC values .
- Apoptosis markers : Quantify Bax, caspase-3/9, and p53 via Western blot to confirm programmed cell death .
How can selectivity for tumor-associated carbonic anhydrases (CA IX/XII) over off-target isoforms (CA I/II) be achieved?
Advanced Research Question
-
Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the C7 position to enhance isoform selectivity .
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Kinetic assays : Measure inhibition constants (K) using stopped-flow CO hydration assays. For example:
Compound K (nM) Selectivity Ratio (CA IX/XII vs. CA I/II) 3d 6.7–10.9 >1000-fold -
Computational docking : Use AutoDock Vina to predict binding poses in CA IX/XII active sites .
What computational strategies support structure-activity relationship (SAR) studies?
Advanced Research Question
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of key residues (e.g., Zn coordination in CA active sites) .
- QSAR models : Corporate Hammett constants (σ) and logP values to predict potency trends .
- Free energy perturbation (FEP) : Quantify substituent effects on binding affinity .
How should researchers address discrepancies in reported IC50_{50}50 values across studies?
Advanced Research Question
-
Standardize assays : Use identical cell lines (e.g., ATCC-certified MDA-MB-231) and culture conditions .
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Validate controls : Include reference inhibitors (e.g., acetazolamide for CA studies) .
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Meta-analysis : Compare data across ≥3 independent studies to identify outliers. For example:
Study IC (µM) Cell Line Study A 0.25 MDA-MB-231 Study B 0.12 HCT-116
What methodologies enable stereoselective synthesis of benzothiadiazinone derivatives?
Advanced Research Question
- Solid-phase synthesis : Immobilize intermediates on Wang resin to control stereochemistry during N-sulfonyl iminium cyclization .
- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric alkylation at sp carbons .
- HPLC chiral separation : Resolve enantiomers using Chiralpak IA columns (hexane:IPA = 90:10) .
How can metabolomic profiling elucidate mechanisms of action?
Advanced Research Question
- LC-MS/MS : Profile polar metabolites (e.g., TCA cycle intermediates) in treated vs. untreated cells .
- Pathway enrichment : Use MetaboAnalyst to identify dysregulated pathways (e.g., glycolysis suppression in cancer cells) .
- Isotope tracing : Apply C-glucose to track metabolic flux changes .
What strategies improve regioselectivity in N-alkylation reactions?
Advanced Research Question
- Base optimization : NaH (2:1 molar ratio to substrate) favors N4-alkylation over O3 side products .
- Temperature control : 80°C in dioxane minimizes competing nucleophilic attacks .
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) to direct alkylation .
How to confirm apoptosis induction via mitochondrial pathways?
Advanced Research Question
- Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis .
- Mitochondrial membrane potential : JC-1 dye to detect depolarization .
- Cytochrome c release : Subcellular fractionation followed by ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
